molecular formula C18H19N5O B2707964 1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide CAS No. 1170404-28-0

1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide

Cat. No.: B2707964
CAS No.: 1170404-28-0
M. Wt: 321.384
InChI Key: DUXZYWCUOBHNIG-UHFFFAOYSA-N
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Description

1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring and a tetrahydrocyclopenta[c]pyrazole moiety

Scientific Research Applications

1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio. The reaction is carried out in acetone as a solvent, heated to 50°C, and stirred for 3 hours, resulting in an orange solution .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-dimethyl-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}-1H-pyrazole-3-carboxamide is unique due to its combination of a pyrazole ring and a tetrahydrocyclopenta[c]pyrazole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1,5-dimethyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-12-11-16(20-22(12)2)18(24)19-17-14-9-6-10-15(14)21-23(17)13-7-4-3-5-8-13/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXZYWCUOBHNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)NC2=C3CCCC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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